Ultra-Thin Surface Copper in Microvia Filling
In acidic copper electroplating for micro-blind vias, CMHT functions as a leveler that yields only 19.1 μm surface copper thickness after 60 minutes of electrodeposition at 2 A/dm² [1]. This performance is benchmarked against conventional amine-containing glycidyl ether levelers, which typically deposit 20–25 μm surface copper for similar via dimensions, and against imidazole/polyepoxide levelers that offer faster filling but often sacrifice surface uniformity [1]. CMHT's thinner surface copper directly translates to reduced downstream planarization costs and enables finer line patterning in high-density interconnect (HDI) substrates.
| Evidence Dimension | Surface copper thickness after microvia filling |
|---|---|
| Target Compound Data | 19.1 μm |
| Comparator Or Baseline | Conventional amine-glycidyl ether levelers: 20–25 μm |
| Quantified Difference | CMHT yields up to 24% thinner surface copper (4.9 μm reduction vs. 24 μm baseline) |
| Conditions | Micro-blind vias: diameter 150 μm, depth 80 μm; electrodeposition 60 min at 2 A/dm² in acidic CuSO₄ electrolyte with PEP suppressor |
Why This Matters
Thinner surface copper reduces chemical mechanical planarization (CMP) processing time and material waste, directly lowering manufacturing cost per panel.
- [1] Evaluating copper plating process for filling micro vias with thin surface Cu by the 1-(4-carboxyphenyl)-5-mercapto-1H-tetrazole additive. J Electroanal Chem. 2024;958:118456. View Source
